molecular formula C17H18N4OS B6428718 2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamide CAS No. 2034584-36-4

2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamide

Cat. No.: B6428718
CAS No.: 2034584-36-4
M. Wt: 326.4 g/mol
InChI Key: JXZJUQMVKCOYKS-UHFFFAOYSA-N
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Description

2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamide is a complex organic compound that features a phenyl group, a thiophene ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamide typically involves multi-step organic reactions. One common approach is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction, which forms the triazole ring. The general synthetic route can be summarized as follows:

    Formation of the Triazole Ring: The reaction between an azide and an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the triazole-thiophene intermediate and the butanamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: Electrophilic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) can be employed.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Brominated or nitrated derivatives of the phenyl or thiophene rings.

Scientific Research Applications

2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-N-{[1-(furan-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamide: Similar structure but with a furan ring instead of a thiophene ring.

    2-phenyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamide imparts unique electronic properties, making it particularly useful in materials science applications. Additionally, the combination of the phenyl, thiophene, and triazole rings provides a versatile scaffold for further functionalization and optimization in drug design.

Properties

IUPAC Name

2-phenyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-2-16(13-6-4-3-5-7-13)17(22)18-10-14-11-21(20-19-14)15-8-9-23-12-15/h3-9,11-12,16H,2,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZJUQMVKCOYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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